(3AS,7aR)-1-(2-methoxyethyl)octahydro-2H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one: is a complex organic compound with a unique structure that includes an imidazolidine ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidine ring and its subsequent fusion with the pyridine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl methacrylate
- 2-Ethoxyethyl methacrylate
- rel-(3aR,7aS)-Methyl 2-benzyl-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylate
Uniqueness
rac-(3aR,7aS)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one is unique due to its specific ring structure and the presence of the methoxyethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17N3O2 |
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Molecular Weight |
199.25 g/mol |
IUPAC Name |
(3aS,7aR)-1-(2-methoxyethyl)-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C9H17N3O2/c1-14-5-4-12-8-2-3-10-6-7(8)11-9(12)13/h7-8,10H,2-6H2,1H3,(H,11,13)/t7-,8+/m0/s1 |
InChI Key |
VGDTTZYJFPEEEV-JGVFFNPUSA-N |
Isomeric SMILES |
COCCN1[C@@H]2CCNC[C@@H]2NC1=O |
Canonical SMILES |
COCCN1C2CCNCC2NC1=O |
Origin of Product |
United States |
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